2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide
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Overview
Description
Scientific Research Applications
Antiprotozoal and Antimalarial Applications
One area of application for structurally similar compounds is as antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro IC50 values of 63 nM or less against T. b. rhodesiense and P. falciparum, indicating potential for treating trypanosomiasis and malaria (Ismail et al., 2004).
Antidopaminergic Properties for Neuroleptic Applications
Compounds structurally similar to 2-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-methoxybenzamide have been studied for their antidopaminergic properties, suggesting potential applications in developing neuroleptic agents. Substituted 6-methoxysalicylamides, for instance, have been found potent in blocking dopamine receptors, indicating their use in treating disorders associated with dopamine dysregulation (de Paulis et al., 1985).
Antiviral Activity
Furthermore, the synthesis of acyclic nucleoside phosphonate analogues, including pyrimidines substituted with various groups, has demonstrated marked inhibition of retrovirus replication in cell culture. This suggests a potential application of structurally related compounds in antiviral therapies (Hocková et al., 2003).
Applications in Organic Synthesis and Catalysis
Additionally, the presence of bromo and methoxy groups in compounds similar to this compound makes them valuable intermediates in organic synthesis. For instance, silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives highlights the utility of brominated compounds in constructing complex molecules, which can be further functionalized for various applications (Shinohara et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
2-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-14-3-4-16(19)15(8-14)18(22)21-10-12-2-5-17(20-9-12)13-6-7-24-11-13/h2-9,11H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQCJDHJPKWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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